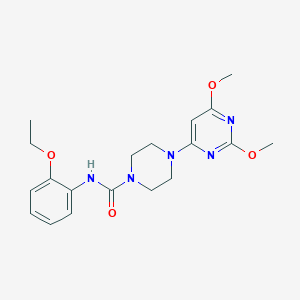
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
The compound features a piperazine ring substituted with a pyrimidine and an ethoxyphenyl group, which may contribute to its diverse biological activities.
Anticancer Properties
Research has indicated that piperazine derivatives, including the compound , exhibit promising anticancer activity. A study evaluating various piperazine derivatives demonstrated significant antiproliferative effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 (leukemia) | 15.3 |
| A549 (lung) | 22.7 |
| MCF-7 (breast) | 18.5 |
| PANC-1 (pancreatic) | 20.1 |
These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Radioprotective Effects
Another area of investigation is the radioprotective capability of piperazine derivatives. The compound was assessed for its ability to mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation. The findings indicated a reduction in DNA double-strand breaks, as measured by the dicentric chromosome assay (DCA), highlighting its potential use as a radioprotector in clinical settings .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. Results indicated moderate to strong activity against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Staphylococcus aureus | 12 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of This compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- DNA Interaction : It may bind to DNA or interfere with DNA repair mechanisms, contributing to its anticancer and radioprotective effects.
- Receptor Modulation : Piperazine derivatives often interact with neurotransmitter receptors, which could explain their neuroprotective properties observed in some studies .
Case Studies
A notable case study involved the application of this compound in a mouse model of cancer. The treatment group exhibited significant tumor size reduction compared to controls, suggesting effective in vivo anticancer activity. Additionally, no significant toxicity was reported at therapeutic doses, indicating a favorable safety profile .
Propiedades
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-4-28-15-8-6-5-7-14(15)20-19(25)24-11-9-23(10-12-24)16-13-17(26-2)22-18(21-16)27-3/h5-8,13H,4,9-12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTCQLZIXUORNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














